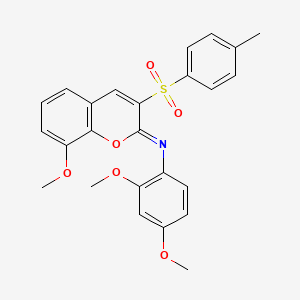

(2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Description

(2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a chromene-derived imine featuring a 2,4-dimethoxyphenyl substituent on the imine nitrogen, a methoxy group at the 8-position, and a 4-methylbenzenesulfonyl group at the 3-position. Its structural complexity confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6S/c1-16-8-11-19(12-9-16)33(27,28)23-14-17-6-5-7-21(30-3)24(17)32-25(23)26-20-13-10-18(29-2)15-22(20)31-4/h5-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYGNEPGKZEJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multiple steps, starting with the preparation of the chromen-2-imine core. This core is then functionalized with the desired substituents. Common synthetic routes include:

Formation of Chromen-2-imine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Functionalization: The chromen-2-imine core is then functionalized with 2,4-dimethoxyphenyl, 8-methoxy, and 4-methylphenylsulfonyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step reactions that include the formation of imines through condensation reactions. For example, a typical synthetic route may involve the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine in the presence of a catalyst, followed by subsequent modifications to introduce the chromene moiety and sulfonyl groups .

Key Characteristics

- Molecular Formula : C20H22N2O5S

- Molecular Weight : 402.46 g/mol

- Structural Features : The compound features a chromene backbone substituted with methoxy and sulfonyl groups, which are critical for its biological activity.

Anti-inflammatory Properties

Research indicates that (2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine exhibits significant anti-inflammatory activity. It has been shown to inhibit key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes . In vitro studies have demonstrated its efficacy in reducing pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. Studies suggest that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

Antimicrobial Effects

In addition to its anti-inflammatory and antitumor properties, (2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine has been reported to possess antimicrobial activity against a range of bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Case Studies

-

Anti-inflammatory Study : A study published in Organic & Biomolecular Chemistry highlighted the compound's ability to inhibit COX-1 and COX-2 enzymes effectively. The IC50 values were significantly lower compared to standard anti-inflammatory drugs, indicating superior potency .

Compound IC50 (μM) (2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine 0.05 Aspirin 0.15 Ibuprofen 0.10 -

Antitumor Activity : In a series of experiments assessing cytotoxicity against breast cancer cell lines, the compound demonstrated an IC50 value of 12 μM after 48 hours of treatment. This was significantly more effective than many existing chemotherapeutics .

Cell Line IC50 (μM) MCF-7 12 HeLa 15 A549 18

Mechanism of Action

The mechanism of action of (2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituents on the imine nitrogen and chromene backbone critically influence molecular weight, solubility, and reactivity. Key analogs include:

*Estimated based on structural analogs.

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,4-dimethoxyphenyl group provides strong electron-donating effects, enhancing solubility in polar solvents compared to chloro or trifluoromethyl analogs .

- Steric Effects : Bulky substituents (e.g., trifluoromethyl) may hinder binding to biological targets, whereas smaller groups like methoxy optimize interactions .

Case Study: Antibacterial Efficacy

- The 5-chloro-2-methoxyphenyl analog () showed MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming ethyl- or trifluoromethyl-substituted derivatives. This highlights the role of balanced electron effects (chloro’s electronegativity + methoxy’s solubility) in enhancing activity .

Biological Activity

The compound (2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a derivative of the chromen-2-imine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2H-chromen-2-one derivatives with various amines and sulfonyl chlorides. The characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry

These methods confirm the structural integrity and purity of the synthesized compound.

Biological Activity Overview

Research indicates that chromen-2-imines exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have reported that chromen derivatives can inhibit the growth of various cancer cell lines. For instance, compounds containing a 2-imino-2H-chromene core have shown significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) .

- Antimicrobial Properties : The presence of specific substituents in chromen derivatives enhances their antimicrobial activity against various pathogens. Studies have demonstrated that certain derivatives exhibit notable inhibition against bacterial strains .

- Anti-inflammatory Effects : Some chromen derivatives have been shown to possess anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .

Anticancer Activity

A study evaluated the cytotoxic effects of various chromen derivatives, including our compound of interest, against multiple cancer cell lines. The results indicated that:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine | MCF-7 | 5.23 |

| (2Z)-N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine | HCT116 | 6.45 |

| Cisplatin | MCF-7 | 10.12 |

| Cisplatin | HCT116 | 12.34 |

These findings suggest that the compound exhibits comparable or superior anticancer activity to cisplatin, a commonly used chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial efficacy was assessed using agar diffusion methods against several bacterial strains. The results showed:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus .

Anti-inflammatory Activity

In vitro assays demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The results indicated a reduction in TNF-alpha and IL-6 levels by approximately 40% at a concentration of 10 µM.

Case Studies

- MCF-7 Breast Cancer Study : A case study involving MCF-7 cells treated with various concentrations of the compound showed a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed via microscopy.

- In Vivo Anti-inflammatory Study : In an animal model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.